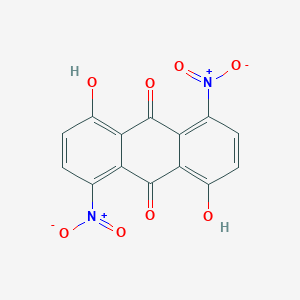

1,5-Dihydroxy-4,8-dinitroanthraquinone

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,5-dihydroxy-4,8-dinitroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N2O8/c17-7-3-1-5(15(21)22)9-11(7)14(20)10-6(16(23)24)2-4-8(18)12(10)13(9)19/h1-4,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIHODIOWPLCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059589 | |

| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-91-6 | |

| Record name | 1,5-Dihydroxy-4,8-dinitro-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthrarufin,8-dinitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dihydroxy-4,8-dinitroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,5-Dihydroxy-4,8-dinitroanthraquinone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dihydroxy-4,8-dinitroanthraquinone is a specialized organic compound belonging to the anthraquinone family. Its structure, characterized by hydroxyl and nitro functional groups at specific positions on the anthraquinone core, imparts unique chemical and physical properties. This guide provides a comprehensive overview of its synthesis, key characteristics, and significant applications in the dye industry, materials science, and pharmacology, with a focus on its potential as an antibacterial agent. The strategic placement of electron-donating hydroxyl groups and electron-withdrawing nitro groups creates a molecule with distinct electronic properties, making it a subject of interest for various advanced applications.

Chemical and Physical Properties

This compound, with the CAS number 128-91-6 , is a yellow powder.[1] It is soluble in organic solvents such as benzene and dimethylformamide, but has limited solubility in water. The compound is stable under normal conditions but may undergo decomposition upon extended exposure to light or heat.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| CAS Number | 128-91-6 | [2][3][4] |

| Molecular Formula | C₁₄H₆N₂O₈ | [2][4] |

| Molecular Weight | 330.21 g/mol | [2][3][4] |

| IUPAC Name | 1,5-dihydroxy-4,8-dinitroanthracene-9,10-dione | [2] |

| Appearance | Yellow powder | [1] |

| Melting Point | 360-362 °C | [5] |

| Boiling Point | 669.4±55.0 °C (Predicted) | [5] |

| Density | 1.838±0.06 g/cm³ (Predicted) | [5] |

| pKa | 3.39±0.20 (Predicted) | [5] |

| EINECS Number | 204-918-4 | [4] |

Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process: the nitration of a precursor followed by alkaline hydrolysis.[4][6] A common precursor is 1,5-diphenoxyanthraquinone.

Experimental Protocol: Synthesis

Step 1: Second Nitration of 1,5-diphenoxyanthraquinone [7][8]

-

In a suitable reaction vessel, add a small amount of water, followed by 98% sulfuric acid.

-

Add 1,5-diphenoxyanthraquinone to the sulfuric acid solution and stir at 10°C until fully dissolved.

-

Slowly add 96% nitric acid to the solution over a period of 2 hours, maintaining the temperature at 10°C.

-

After the addition of nitric acid is complete, raise the temperature to 40°C and continue the reaction for 8 hours.

-

Pour the reaction mixture into a large volume of ice water to precipitate the product.

-

Filter the precipitate at a temperature below 40°C.

-

Wash the collected solid with water until the washings are neutral. The resulting product is 1,5-bis(2,4-dinitrophenoxy)-4,8-dinitroanthraquinone.

Step 2: Alkaline Hydrolysis [7]

-

In a hydrolysis vessel, add clean water and the 1,5-bis(2,4-dinitrophenoxy)-4,8-dinitroanthraquinone filter cake from the previous step and stir to form a suspension.

-

Add a 30% sodium hydroxide solution to the mixture.

-

Heat the reaction mixture to 95°C and maintain this temperature for 30 minutes.

-

Cool the mixture to below 50°C.

-

Filter the precipitate and wash it with a 3% sodium hydroxide solution.

-

Continue washing with water until the filtrate is neutral.

-

Dry the final product, this compound.

Caption: Synthesis workflow for this compound.

Applications of this compound

This versatile compound has found applications in several fields, owing to its unique chemical structure.

Dye Industry

This compound is a crucial intermediate in the synthesis of disperse dyes, most notably CI Disperse Blue 56.[4][5][7] The synthesis involves the reduction of the nitro groups to amino groups, followed by other modifications to produce the final dye molecule.

Materials Science: Photoinitiator for Polymerization

Anthraquinone derivatives are known to act as photoinitiators for various polymerization reactions.[2][3] this compound can be used in photoinitiating systems for free-radical and cationic polymerizations under visible light irradiation.

This protocol describes a general method for evaluating the photopolymerization of an acrylate monomer using an anthraquinone-based photoinitiator system. The kinetics of the polymerization can be monitored in real-time using Fourier Transform Infrared (FTIR) spectroscopy.[9][10][11][12][13]

-

Preparation of the Formulation: Prepare a solution containing the acrylate monomer (e.g., trimethylolpropane triacrylate, TMPTA), a co-initiator such as an iodonium salt (for cationic polymerization) or an amine (for free-radical polymerization), and a catalytic amount of this compound.

-

Sample Preparation: Place a drop of the formulation between two KBr plates for transmission FTIR measurements or directly onto the diamond crystal of an ATR-FTIR setup.

-

Real-Time FTIR Monitoring:

-

Place the sample in the FTIR spectrometer.

-

Initiate the polymerization by irradiating the sample with a visible light source (e.g., a household LED bulb or a laser diode at a specific wavelength).

-

Simultaneously, record FTIR spectra at regular intervals.

-

-

Data Analysis: The degree of conversion of the acrylate double bonds can be determined by monitoring the decrease in the intensity of the characteristic acrylate absorption band around 1638 cm⁻¹.[9]

Caption: Workflow for photopolymerization using an anthraquinone derivative.

Pharmaceutical Research: Antibacterial Agent

Recent research has highlighted the potential of dinitroanthraquinone derivatives as antibacterial agents, particularly against Gram-positive bacteria. The mechanism of action is believed to involve the inhibition of the enzyme phosphopantetheine adenylyltransferase (PPAT), which is crucial for the biosynthesis of coenzyme A in bacteria.[5]

This compound is proposed to act as an inhibitor of the bacterial enzyme phosphopantetheine adenylyltransferase (PPAT). This inhibition disrupts the nucleotide-binding site of the enzyme, leading to a bacteriostatic effect. The nitro groups on the anthraquinone structure are thought to play a significant role in its binding affinity and antibacterial activity.[5]

Caption: Proposed mechanism of antibacterial action.

This protocol is adapted from studies on similar dinitroanthraquinone derivatives and outlines the steps to determine the minimum inhibitory concentration (MIC) and assess the bactericidal/bacteriostatic effect.

-

Bacterial Strains and Culture Conditions:

-

Use relevant bacterial strains, such as Staphylococcus aureus and Enterococcus faecalis.

-

Culture the bacteria in appropriate broth (e.g., Mueller-Hinton Broth) at 37°C.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

Use the broth microdilution method in 96-well plates.

-

Prepare serial twofold dilutions of this compound in the broth.

-

Inoculate each well with a standardized bacterial suspension.

-

Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

Time-Kill Kinetic Assay:

-

Inoculate flasks containing broth with a standardized bacterial suspension.

-

Add this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.

-

Include a growth control flask without the compound.

-

Incubate the flasks at 37°C with shaking.

-

At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.

-

Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (colony-forming units per mL, CFU/mL).

-

Plot log10 CFU/mL versus time to visualize the killing kinetics. A bacteriostatic effect is indicated by a prevention of bacterial growth, while a bactericidal effect is indicated by a significant reduction in CFU/mL.

-

Safety and Handling

Conclusion

This compound is a compound with significant potential across multiple scientific and industrial domains. Its role as a key intermediate in the dye industry is well-established. Furthermore, its properties as a photoinitiator and its promising antibacterial activity make it a compelling subject for further research and development. The detailed protocols and information provided in this guide are intended to support researchers and scientists in exploring the full potential of this versatile anthraquinone derivative.

References

- EvitaChem. (n.d.). Buy this compound (EVT-330028).

- Benchchem. (n.d.). This compound | 128-91-6.

- Guidechem. (n.d.). This compound 128-91-6 wiki.

- ChemicalBook. (n.d.). This compound CAS#: 128-91-6.

- ChemicalBook. (2024). This compound | 128-91-6.

- Guidechem. (n.d.). Disperse Blue 56 12217-79-7 wiki.

- Hangzhou Fucai Chem Co., Ltd. (2019, May 19). Disperse Blue 56 dyes synthesis method. Retrieved from Hangzhou Fucai Chem Co., Ltd website.

-

Musiał, K., et al. (2022). A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR). Materials (Basel, Switzerland), 15(17), 5908. [Link]

-

ACS Publications. (2019, December 18). Visible Light Anthraquinone Functional Phthalocyanine Photoinitiator for Free-Radical and Cationic Polymerizations. Macromolecules. [Link]

- ResearchGate. (2025, August 6). Real-time FTIR-ATR spectroscopy of photopolymerization reactions.

-

Royal Society of Chemistry. (2023). An anthraquinone-based oxime ester as a visible-light photoinitiator for 3D photoprinting applications. Polymer Chemistry. [Link]

-

Royal Society of Chemistry. (2023, March 31). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry. [Link]

- ResearchGate. (2025, August 10). Preparation of a Novel Infrared Photoinitiator and Kinetic Monitoring of Photopolymerization by Real Time FT-IR Spectroscopy.

-

ACS Publications. (n.d.). Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. Macromolecules. [Link]

- RadTech. (n.d.). Self-Initiation of Photopolymerization Reactions.

- Google Patents. (n.d.). EP0015486A2 - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone.

- Google Patents. (n.d.). US3773800A - Process for the production of 1,5-dihydroxyanthraquinone.

-

PubMed. (2012). DFT M06-2X investigation of alkaline hydrolysis of nitroaromatic compounds. Chemosphere, 88(5), 635-43. [Link]

- ResearchGate. (n.d.). In silico kinetics of alkaline hydrolysis of 1,3,5-trinitro-1,3,5-triazinane (RDX): M06-2X investigation.

- Chongqing Chemdad Co., Ltd. (n.d.). This compound.

-

PubMed. (2015). Alkaline hydrolysis of hexahydro-1,3,5-trinitro-1,3,5-triazine: M06-2X investigation. Chemosphere, 132, 18-25. [Link]

- ResearchGate. (2025, August 10). Alkaline hydrolysis of hexahydro-1,3,5-trinitro-1,3,5-triazine: M06-2X investigation.

- ResearchGate. (n.d.). Alkaline Hydrolysis Pathway of 2,4-Dinitroanisole Verified by 18O Tracer Experiment.

- Hangzhou Fucai Chem Co., Ltd. (2021, October 25). Disperse Blue 56 Production Method. Retrieved from Hangzhou Fucai Chem Co., Ltd website.

- ChemBK. (2024, April 9). Disperse Blue 56.

- Google Patents. (n.d.). CN106118118B - Blue disperse dye, and composition, preparation method and application thereof.

- PrepChem.com. (n.d.). Synthesis of 1,5-dihydroxyanthraquinone.

- Google Patents. (n.d.). CN101054681A - Electrolytic synthesis method for 1,5-diamino-4,8-dihydroxyanthraquinone by one-step method.

Sources

- 1. Disperse Blue 56 Production Method - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An anthraquinone-based oxime ester as a visible-light photoinitiator for 3D photoprinting applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chembk.com [chembk.com]

- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. researchgate.net [researchgate.net]

- 7. guidechem.com [guidechem.com]

- 8. Disperse Blue 56 dyes synthesis method - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 9. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of 1,5-Dihydroxy-4,8-dinitroanthraquinone: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1,5-Dihydroxy-4,8-dinitroanthraquinone

This compound (CAS No. 128-91-6, Molecular Formula: C₁₄H₆N₂O₈) is a structurally complex aromatic molecule.[2] The anthraquinone core, a three-ring aromatic system, is functionalized with two hydroxyl (-OH) groups at the 1 and 5 positions and two nitro (-NO₂) groups at the 4 and 8 positions. This specific substitution pattern, featuring both electron-donating hydroxyl groups and strongly electron-withdrawing nitro groups, governs its electronic and, consequently, its spectroscopic properties. Understanding these properties is crucial for quality control in its synthesis, for elucidating its role in various chemical reactions, and for exploring its potential in materials science and drug discovery.[1]

The synthesis of this compound is typically achieved through the nitration of 1,5-dihydroxyanthraquinone or 1,5-diphenoxyanthraquinone.[1][3] The purity of the resulting compound can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and elemental analysis.[1]

UV-Visible Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. For a highly conjugated system like this compound, this technique is particularly informative. The extended π-system of the anthraquinone core, coupled with the influence of the substituent groups, is expected to give rise to characteristic absorption bands in the visible and near-UV regions.

Expected Spectral Characteristics

The color of this compound, typically a yellow powder, indicates significant absorption in the visible range.[2] The electronic spectrum is expected to be dominated by π → π* transitions. The presence of both electron-donating (-OH) and electron-withdrawing (-NO₂) groups on the anthraquinone skeleton creates a "push-pull" system, which generally leads to a bathochromic (red) shift of the absorption maxima compared to the unsubstituted anthraquinone.

Conflicting reports suggest a λmax value of around 580 nm or in the range of 400-500 nm when dissolved in dimethyl sulfoxide (DMSO).[1] Another source suggests absorption in the blue light range.[2] This discrepancy highlights the importance of solvent effects and the need for standardized experimental data. The intramolecular hydrogen bonding between the hydroxyl protons and the adjacent quinone carbonyl oxygens can also influence the electronic structure and, therefore, the UV-Vis spectrum.

Experimental Protocol for UV-Vis Analysis

The following protocol outlines the steps for acquiring a reliable UV-Vis spectrum of this compound.

Instrumentation: A dual-beam UV-Visible spectrophotometer.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., DMSO, ethanol, or chloroform)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound in the chosen solvent at a concentration of approximately 1 mg/mL. From this stock, prepare a series of dilutions to determine a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Blanking: Fill a quartz cuvette with the pure solvent and place it in the reference beam path. Fill another cuvette with the same solvent and place it in the sample beam path. Run a baseline correction over the desired wavelength range (e.g., 200-800 nm).

-

Sample Measurement: Replace the solvent in the sample cuvette with the sample solution.

-

Data Acquisition: Scan the sample over the same wavelength range. Record the absorbance spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the corresponding absorbance value. If the molar concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Data Presentation

The acquired UV-Vis spectral data should be summarized as follows:

| Parameter | Expected Value/Range |

| λmax (nm) | 400 - 580 nm |

| Solvent | Specify (e.g., DMSO) |

| Molar Absorptivity (ε) | To be determined experimentally |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Expected ¹H NMR Spectral Characteristics

Due to the molecule's symmetry, the ¹H NMR spectrum of this compound is expected to be relatively simple.

-

Hydroxyl Protons (-OH): A broad singlet is anticipated for the two equivalent hydroxyl protons. The chemical shift of this peak will be significantly downfield (likely > 10 ppm) due to strong intramolecular hydrogen bonding with the peri-carbonyl oxygen atoms. Its position can also be concentration and solvent-dependent.

-

Aromatic Protons: The anthraquinone core has four aromatic protons. Due to the C2v symmetry of the molecule, there are two pairs of chemically equivalent protons (H-2 and H-6, H-3 and H-7). This would lead to two signals in the aromatic region (typically 7-9 ppm). These protons will likely form an AX or AB spin system, resulting in two doublets. The coupling constants would be indicative of ortho-coupling (typically 7-9 Hz).

For comparison, the ¹H NMR spectrum of the parent compound, 1,5-dihydroxyanthraquinone, shows signals at approximately 7.28 ppm, 7.67 ppm, 7.82 ppm, and a hydroxyl proton signal at 12.01 ppm in CDCl₃.[4] The introduction of the strongly electron-withdrawing nitro groups at positions 4 and 8 in the target molecule is expected to shift the signals of the adjacent aromatic protons (H-3 and H-7) further downfield.

Expected ¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbons (C=O): The two equivalent quinone carbonyl carbons are expected to resonate at the most downfield region of the spectrum, typically between 180 and 190 ppm.

-

Aromatic Carbons: Due to symmetry, seven distinct signals are expected for the 14 aromatic carbons.

-

Carbons bearing the hydroxyl groups (C-1 and C-5) will be shielded compared to unsubstituted anthraquinone and will appear upfield.

-

Carbons bearing the nitro groups (C-4 and C-8) will be significantly deshielded and appear downfield.

-

The remaining aromatic carbons will have chemical shifts influenced by their position relative to the substituents.

-

Experimental Protocol for NMR Analysis

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Materials:

-

This compound sample (2-5 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tube

Procedure:

-

Sample Preparation: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Tuning and Shimming: Insert the sample into the NMR spectrometer. Tune and match the probe for the desired nucleus (¹H or ¹³C) and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the acquired free induction decay (FID) using a Fourier transform. Phase and baseline correct the spectrum. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

dot graph "" { graph [layout="dot", rankdir="LR", splines="ortho", bgcolor="#F1F3F4", fontname="Arial", fontsize="12", label="Workflow for NMR Spectral Acquisition", fontcolor="#202124"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize="9", color="#5F6368", fontcolor="#202124"];

} "Workflow for NMR Spectral Acquisition"

Data Presentation

The anticipated NMR data can be presented in tabular format:

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| > 10 | br s | - | 2H | -OH |

| (Predicted 7-9) | d | (Predicted 7-9) | 2H | H-3, H-7 |

| (Predicted 7-9) | d | (Predicted 7-9) | 2H | H-2, H-6 |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| (Predicted 180-190) | C-9, C-10 |

| (Predicted >150) | C-1, C-5 |

| (Predicted >140) | C-4, C-8 |

| ... (other aromatics) | ... |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Spectral Characteristics

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

-

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups. The broadness is a result of hydrogen bonding.

-

C-H Stretching (Aromatic): A sharp peak or peaks are expected just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

-

C=O Stretching: A strong, sharp absorption band for the quinone carbonyl groups should appear in the region of 1630-1680 cm⁻¹. The exact position is influenced by conjugation and hydrogen bonding.

-

N-O Stretching (Nitro Group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretching band around 1500-1560 cm⁻¹ and a symmetric stretching band around 1300-1370 cm⁻¹.

-

C=C Stretching (Aromatic): Several bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.

-

C-O Stretching: An absorption band for the C-O bond of the hydroxyl group is expected around 1200-1300 cm⁻¹.

For comparison, the IR spectrum of 1,5-dihydroxyanthraquinone shows characteristic peaks for the hydroxyl and carbonyl groups.[5] The presence of the nitro groups in the target molecule will add the characteristic N-O stretching vibrations.

Experimental Protocol for IR Analysis

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopic grade

-

Agate mortar and pestle

-

Pellet press

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr in an agate mortar. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum.

-

Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.

-

Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

dot graph "" { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#F1F3F4", fontname="Arial", fontsize="12", label="FTIR Analysis Workflow (KBr Pellet)", fontcolor="#202124"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize="9", color="#5F6368", fontcolor="#202124"];

} "FTIR Analysis Workflow (KBr Pellet)"

Data Presentation

A table summarizing the expected IR absorption bands is provided below:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3200-3600 | Broad, S | O-H stretch | Hydroxyl |

| 3050-3150 | M, sharp | C-H stretch (aromatic) | Aromatic C-H |

| 1630-1680 | S, sharp | C=O stretch | Quinone |

| 1500-1560 | S | N-O asymmetric stretch | Nitro |

| 1400-1600 | M-S | C=C stretch (aromatic) | Aromatic Ring |

| 1300-1370 | S | N-O symmetric stretch | Nitro |

| 1200-1300 | M | C-O stretch | Phenolic C-O |

| (S = Strong, M = Medium) |

Conclusion

While a complete, experimentally verified set of spectral data for this compound is not currently available in the public domain, this guide provides a robust theoretical and comparative framework for its spectroscopic characterization. The predicted UV-Vis, NMR, and IR spectral features are based on the known effects of the constituent functional groups and the overall molecular structure. The detailed experimental protocols provided herein offer a standardized approach for researchers to obtain high-quality spectral data. Such data is essential for confirming the identity and purity of synthesized this compound and for furthering our understanding of its chemical and physical properties, which will undoubtedly aid in the development of its future applications.

References

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

synthesis and discovery of 1,5-Dihydroxy-4,8-dinitroanthraquinone

An In-Depth Technical Guide to the Synthesis and Discovery of 1,5-Dihydroxy-4,8-dinitroanthraquinone

Authored by: Gemini, Senior Application Scientist

Foreword: This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in industrial chemistry and emerging scientific fields. Designed for researchers, chemists, and professionals in drug development, this document delves into the nuanced synthesis protocols, the rationale behind experimental choices, and the compound's broader applications. We will explore its synthesis from fundamental precursors, methods for its definitive characterization, and its established and potential utility, grounded in authoritative scientific data.

Introduction and Strategic Importance

This compound is a specialized organic compound built upon the anthracene-9,10-dione core. Its structure is characterized by two hydroxyl (-OH) groups at the 1 and 5 positions and two nitro (-NO₂) groups at the 4 and 8 positions.[1] This specific arrangement of electron-donating hydroxyl groups and potent electron-withdrawing nitro groups creates a unique electronic profile, rendering the molecule highly valuable as a chemical intermediate and a subject of research.[1]

Identified by the CAS Registry Number 128-91-6, this compound is a cornerstone in the synthesis of high-performance dyes and is gaining attention for its potential in materials science and pharmacology.[2][3][4] Its high thermal stability, indicated by a melting point of 360-362 °C, and its solubility in organic solvents are key physical properties that underpin its utility.[1][4]

Core Molecular Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 1,5-Dihydroxy-4,8-dinitroanthracene-9,10-dione | [1] |

| CAS Number | 128-91-6 | [1][2] |

| Molecular Formula | C₁₄H₆N₂O₈ | [1][4] |

| Molecular Weight | 330.21 g/mol | [2][4] |

| Appearance | Yellow Powder | [1] |

Synthesis Pathway: A Multi-Step Approach

The principal and most established route to this compound is through the direct nitration of its precursor, 1,5-dihydroxyanthraquinone (commonly known as Anthrarufin). This process requires careful control of reaction conditions to ensure high yield and purity. The overall workflow involves the synthesis of the precursor followed by the critical nitration step.

Diagram: Overall Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step 1: Synthesis of the Precursor, 1,5-Dihydroxyanthraquinone (Anthrarufin)

The industrial availability of the starting material, Anthrarufin (CAS 117-12-4), is critical. It is typically manufactured on a large scale from anthraquinone derivatives. Key methods include:

-

From 1,5-Anthraquinonedisulfonic Acid: This method involves replacing the sulfonic acid groups with hydroxyl groups under pressure at elevated temperatures, often using lime (calcium hydroxide) in an aqueous medium.[5][6]

-

From 1,5-Dinitroanthraquinone: The nitro groups can be replaced by hydroxyl groups, for instance, by reacting with calcium oxide in a solvent like sulfolane or via a two-step process involving conversion to 1,5-dimethoxyanthraquinone followed by hydrolysis of the ether linkages.[5][7]

-

From Benzene Derivatives: A more fundamental synthesis involves the condensation of meta-hydroxybenzoic acid in a molten mixture of aluminum chloride and sodium chloride at high temperatures (170-210 °C).[8]

Step 2: Core Directive - Nitration of 1,5-Dihydroxyanthraquinone

This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) is the active electrophile. The hydroxyl groups are activating and ortho-, para-directing. In the 1,5-dihydroxyanthraquinone structure, the positions ortho and para to the hydroxyl groups are 2, 4, 6, and 8. The nitration occurs regioselectively at the 4 and 8 positions due to steric and electronic factors.

Expert Insight & Causality: The choice of a mixed acid system (concentrated nitric and sulfuric acids) is paramount. Sulfuric acid serves two crucial roles: it acts as a solvent and, more importantly, as a catalyst that protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion. The reaction is highly exothermic, and temperature control is essential to prevent over-nitration (trinitro derivatives) and other side reactions, which would compromise the yield and purity of the final product.[9]

Detailed Experimental Protocol:

-

Reactor Preparation: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with concentrated (98%) sulfuric acid. The system is cooled to 0-5 °C using a circulating chiller.

-

Substrate Dissolution: Finely powdered 1,5-dihydroxyanthraquinone is added slowly to the cold sulfuric acid with vigorous stirring. The addition should be portion-wise to manage the heat of the solution and ensure complete dissolution.

-

Preparation of Nitrating Mixture: A pre-cooled mixture of concentrated (98%) sulfuric acid and concentrated (67%) nitric acid is prepared separately (a typical ratio being 2:1 v/v H₂SO₄:HNO₃). This mixture is transferred to the dropping funnel.

-

Nitration Reaction: The nitrating mixture is added dropwise to the solution of 1,5-dihydroxyanthraquinone over a period of 2-3 hours. CRITICAL: The internal temperature must be strictly maintained between 0-5 °C throughout the addition to control the reaction rate and selectivity.[9]

-

Reaction Maturation: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at the same temperature to ensure the reaction proceeds to completion.

-

Product Isolation: The entire reaction mixture is then carefully and slowly poured onto a large excess of crushed ice with constant stirring. This step quenches the reaction and causes the crude this compound to precipitate out of the now-diluted acid solution as a yellow solid.

-

Filtration and Washing: The precipitate is collected by vacuum filtration. It is then washed extensively with cold deionized water until the filtrate is neutral (pH ~7). This removes residual acids.

-

Drying: The resulting solid is dried under vacuum at 60-80 °C to yield the final product.

Product Validation and Characterization

A successful synthesis is validated through rigorous analytical characterization to confirm the structure and assess the purity of the final compound.

Physicochemical and Spectroscopic Data

| Parameter | Observed Value / Spectrum Feature | Significance | Source(s) |

| Purity (HPLC) | ≥96.0% (Area Normalization) | Confirms the success of purification. | [2] |

| Melting Point | 360-362 °C | High MP indicates high purity and thermal stability. | [1][4] |

| FT-IR (cm⁻¹) | ~1620 (C=O stretch), ~1520 (NO₂ asymmetric stretch) | Confirms the presence of quinone and nitro functional groups. | [2] |

| ¹H NMR (DMSO-d₆) | Doublets at δ 7.8–8.2 ppm (J = 8.5 Hz) | Aromatic proton signals confirm the 1,5-substitution pattern. | [2] |

| Elemental Analysis | C: 50.93%, H: 1.83%, N: 8.48% (Calculated) | Validates the molecular formula (C₁₄H₆N₂O₈). | [2] |

Applications and Future Directions

The unique structure of this compound makes it a valuable molecule in several domains.

Diagram: Key Application Pathways

Caption: Major chemical transformations and applications of the title compound.

Dye Industry

The primary industrial application of this compound is as a key intermediate for the synthesis of disperse dyes, most notably CI Disperse Blue 56.[1][2][3] This transformation is achieved through the chemical reduction of the two nitro groups to amino groups (-NH₂), typically using a reducing agent like sodium hydrosulfite (NaHS) in an alkaline environment.[2] The resulting product, 1,5-diamino-4,8-dihydroxyanthraquinone, is a vibrant blue chromophore used in the textile industry.[2][10]

Biomedical Research

Anthraquinone derivatives are widely studied for their biological activities. While research on the 1,5-dinitro isomer is ongoing, a closely related compound, 1,8-dihydroxy-4,5-dinitroanthraquinone , has demonstrated promising antibacterial activity against Gram-positive bacteria like Staphylococcus aureus.[11] Studies suggest that this class of compounds may act by inhibiting the bacterial enzyme phosphopantetheine adenylyltransferase (PPAT), a crucial component of bacterial metabolism.[2][11] The nitro groups are highlighted as playing a critical role in the binding affinity to the enzyme's nucleotide-binding site.[2][11] These findings suggest that this compound is a strong candidate for similar investigations into novel antibacterial agents.[1][2]

Materials Science

The compound has been explored for its use as a photoinitiator in polymerization processes.[1][2] Its ability to absorb light in the visible spectrum (specifically blue light) makes it suitable for initiating polymerization under energy-efficient LED lighting conditions, an area of growing importance in advanced materials manufacturing.[2]

Conclusion

This compound stands as a molecule of dual importance. It is a well-established, industrially vital precursor in dye manufacturing and simultaneously a compound of emerging interest with significant potential in pharmacology and materials science. The synthesis, centered on the regioselective nitration of Anthrarufin, is a classic example of controlled electrophilic aromatic substitution, demanding precision and a deep understanding of reaction kinetics. As research continues to uncover new biological activities and material properties of specialized anthraquinones, the mastery of their synthesis will remain a critical skill for chemists and researchers aiming to innovate in these fields.

References

- EvitaChem. This compound (EVT-330028).

- Benchchem. This compound | 128-91-6.

- ChemicalBook. 1,5-DIHYDROXYANTHRAQUINONE | 117-12-4.

- PrepChem.com. Synthesis of 1,5-dihydroxyanthraquinone.

- ACS Publications, The Journal of Organic Chemistry. Synthesis of 1,5- and 1,8-dihydroxyanthraquinones from a common intermediate.

- Chemsrc. 1,5-Dinitro-4,8-dihydroxyanthraquinone | CAS#:128-91-6.

- Google Patents. US3773800A - Process for the production of 1,5-dihydroxyanthraquinone.

- Google Patents. US4002654A - Process for the preparation of dihydroxyanthraquinones.

- Chongqing Chemdad Co., Ltd. This compound.

- ChemicalBook. This compound CAS#: 128-91-6.

- ChemicalBook. This compound | 128-91-6.

- Google Patents. US3884943A - Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone.

- Google Patents. EP0015486A2 - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone.

- Amorim, J., et al. (2022). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. PMC, PubMed Central.

- PubChem. 1,5-Diamino-4,8-dihydroxyanthraquinone.

Sources

- 1. Buy this compound (EVT-330028) | 128-91-6 [evitachem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound CAS#: 128-91-6 [m.chemicalbook.com]

- 5. 1,5-DIHYDROXYANTHRAQUINONE | 117-12-4 [chemicalbook.com]

- 6. US4002654A - Process for the preparation of dihydroxyanthraquinones - Google Patents [patents.google.com]

- 7. US3884943A - Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone - Google Patents [patents.google.com]

- 8. US3773800A - Process for the production of 1,5-dihydroxyanthraquinone - Google Patents [patents.google.com]

- 9. EP0015486A2 - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone - Google Patents [patents.google.com]

- 10. 1,5-Diamino-4,8-dihydroxyanthraquinone | C14H10N2O4 | CID 67351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of 1,5-Dihydroxy-4,8-dinitroanthraquinone Derivatives

This in-depth technical guide provides a comprehensive overview of the biological activities of 1,5-dihydroxy-4,8-dinitroanthraquinone and its derivatives. Designed for researchers, scientists, and drug development professionals, this document explores the multifaceted therapeutic potential of these compounds, delving into their antibacterial and anticancer properties. The guide synthesizes current scientific knowledge, offering insights into their mechanisms of action, detailed experimental protocols for their evaluation, and a summary of their quantitative efficacy.

Introduction: The Anthraquinone Scaffold and the Significance of Nitro and Hydroxyl Substitutions

Anthraquinones are a class of aromatic organic compounds based on the anthracene skeleton with a central quinone ring. This core structure is prevalent in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2][3] The therapeutic potential of anthraquinone derivatives is significantly influenced by the nature and position of their substituents. The focus of this guide, this compound, is a synthetic derivative characterized by two hydroxyl (-OH) groups and two nitro (-NO₂) groups strategically positioned on the anthraquinone core.[1][2] These substitutions impart unique electronic and steric properties that are fundamental to its biological activities. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the electron-withdrawing nitro groups are crucial for specific molecular interactions and can influence the compound's reactivity and binding affinity.[1]

Antibacterial Activity: A Focused Attack on Gram-Positive Pathogens

Derivatives of this compound have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.[1] This selective activity makes them interesting candidates for the development of new antibiotics, especially in the context of rising antimicrobial resistance.

Mechanism of Action: Inhibition of Phosphopantetheine Adenylyltransferase (PPAT)

The primary antibacterial mechanism of this compound is the inhibition of the bacterial enzyme phosphopantetheine adenylyltransferase (PPAT).[1] PPAT is a crucial enzyme in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways, including the tricarboxylic acid cycle and fatty acid metabolism.[4] By inhibiting PPAT, these anthraquinone derivatives disrupt bacterial metabolism, leading to a bacteriostatic effect.[1][4] In silico and in vitro studies have highlighted that the nitro groups on the anthraquinone ring play a pivotal role in the binding affinity of the compound to the nucleotide-binding site of PPAT.[1]

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Prepare Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to a known concentration.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Protocol 2: Assessment of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach and grow overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include untreated control wells (cells with medium only) and blank wells (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant antibacterial and anticancer potential. Their targeted mechanism against bacterial PPAT and their multifaceted effects on cancer cells, including DNA damage, apoptosis induction, and potential modulation of key signaling pathways, underscore their therapeutic relevance. The detailed protocols provided in this guide offer a robust framework for the continued investigation and validation of these biological activities.

Future research should focus on elucidating the specific signaling pathways modulated by these dinitro-dihydroxy-anthraquinones in various cancer cell types to better understand their anticancer mechanisms. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and selectivity of these compounds. Additionally, in vivo studies are essential to evaluate their therapeutic potential, pharmacokinetic profiles, and safety in preclinical models, paving the way for their potential translation into novel therapeutic agents.

References

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values for anthraquinone compounds inhibiting the growth of lung and pancreatic cancer cell lines. Retrieved from [Link]

-

Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

-

PubMed. (2005). Mechanisms of induction of apoptosis by anthraquinone anticancer drugs aclarubicin and mitoxantrone in comparison with doxorubicin: relation to drug cytotoxicity and caspase-3 activation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway. Retrieved from [Link]

-

PubMed Central. (n.d.). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. Retrieved from [Link]

-

PubMed Central. (n.d.). Therapeutic Potential of 1,8-Dihydroanthraquinone Derivatives for Breast Cancer. Retrieved from [Link]

-

(n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

(n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]

-

Microrao. (n.d.). Antibiotic Susceptibility Testing. Retrieved from [Link]

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2024). 1,8-Dihydroxy-3-methoxy-anthraquinone inhibits tumor angiogenesis through HIF-1α downregulation. Retrieved from [Link]

-

PubMed Central. (2024). 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound (EVT-330028) | 128-91-6 [evitachem.com]

- 3. Therapeutic Potential of 1,8-Dihydroanthraquinone Derivatives for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Mechanism of 1,5-Dihydroxy-4,8-dinitroanthraquinone

Audience: Researchers, scientists, and drug development professionals.

Foreword: A Paradigm Shift in Antibacterial Research

The relentless rise of antibiotic-resistant bacteria necessitates a departure from conventional therapeutic strategies. In this pursuit, the exploration of novel chemical scaffolds with unique mechanisms of action is paramount. Among these, the anthraquinone derivatives have emerged as a promising class of compounds. This guide focuses on a particularly potent, synthetically derived member: 1,5-dihydroxy-4,8-dinitroanthraquinone. Our objective is to provide a comprehensive technical overview of its core antibacterial mechanism, supported by experimental evidence and methodologies, to empower researchers in the development of next-generation antimicrobial agents.

Molecular Profile of this compound

This compound is a synthetic derivative of anthraquinone, characterized by a planar tricyclic aromatic core.[1] Its chemical structure is distinguished by the presence of two hydroxyl (-OH) groups at the C1 and C5 positions and two nitro (-NO₂) groups at the C4 and C8 positions.[1][2] These substitutions are not merely decorative; they are the key determinants of the molecule's biological activity. The electron-withdrawing nature of the nitro groups, in conjunction with the electron-donating hydroxyl moieties, creates a unique electronic configuration that is central to its mechanism of action.[1][3]

| Property | Value |

| Molecular Formula | C₁₄H₆N₂O₈ |

| Molecular Weight | 330.21 g/mol |

| Appearance | Yellow powder |

| Solubility | Soluble in organic solvents such as benzene and dimethylformamide; limited solubility in water.[2] |

| Key Functional Groups | 2 Hydroxyl (-OH), 2 Nitro (-NO₂) |

The Core Mechanism of Action: Targeted Enzyme Inhibition

The primary antibacterial effect of this compound is not one of broad cellular disruption, but rather a targeted and specific inhibition of a critical bacterial enzyme: Phosphopantetheine Adenylyltransferase (PPAT) .[1][2] This targeted approach is a hallmark of an effective antimicrobial agent, as it minimizes off-target effects and provides a clear pathway for further optimization.

The Critical Role of PPAT in Bacterial Survival

PPAT is an essential enzyme in the bacterial biosynthesis of Coenzyme A (CoA).[3][4] CoA is a vital cofactor in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and the synthesis of essential amino acids.[3] By catalyzing the transfer of an adenylyl group from ATP to 4'-phosphopantetheine, PPAT executes a crucial step in the CoA biosynthetic pathway.[3] Its inhibition effectively starves the bacterium of this indispensable cofactor, leading to a cessation of growth and proliferation—a bacteriostatic effect.[1][3]

Molecular Interaction: DHDNA and the PPAT Nucleotide-Binding Site

This compound exerts its inhibitory effect by binding to the nucleotide-binding site of the PPAT enzyme.[1][2] The nitro groups of the anthraquinone derivative play a pivotal role in its binding affinity and subsequent antibacterial activity.[1][3] In silico and in vitro studies on the closely related isomer, 1,8-dihydroxy-4,5-dinitroanthraquinone (DHDNA), have provided significant insights into this interaction. These studies suggest that the nitro groups are key to the molecule's affinity for the PPAT active site, highlighting their importance in the antibacterial effect.[3][5][6][7] The interaction is believed to disrupt the normal enzymatic function, thereby blocking the CoA synthesis pathway.[2]

The following diagram illustrates the proposed mechanism of action:

Caption: Inhibition of PPAT by this compound.

Spectrum of Activity: A Focus on Gram-Positive Pathogens

Research indicates that this compound is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis.[1][2] This selectivity is a common feature among many anthraquinone derivatives and may be attributed to differences in the cell wall structure between Gram-positive and Gram-negative bacteria. The outer membrane of Gram-negative bacteria can act as a barrier, preventing the compound from reaching its intracellular target.[3]

Experimental Protocols for Elucidating the Mechanism of Action

To rigorously validate the proposed mechanism of action and to further characterize the antibacterial properties of this compound, a series of well-defined experimental workflows are essential.

Workflow for Antimicrobial Susceptibility Testing

The initial step in evaluating any potential antimicrobial agent is to determine its potency. This is typically achieved through antimicrobial susceptibility testing.

Caption: Workflow for antimicrobial susceptibility testing.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

-

Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of the test bacterium (e.g., 5 x 10⁵ CFU/mL) to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Observation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Protocol 2: Time-Kill Kinetic Assay

-

Setup: Inoculate flasks containing broth with a standardized bacterial suspension. Add this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control without the compound.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

-

Quantification: Perform serial dilutions of the aliquots and plate on agar to determine the number of viable bacteria (CFU/mL).

-

Analysis: Plot log₁₀ CFU/mL versus time. A bacteriostatic agent will show a plateau or minimal reduction in bacterial count, while a bactericidal agent will show a ≥3-log₁₀ reduction.[9]

Investigating the Drug-Target Interaction

To confirm that this compound directly interacts with and inhibits PPAT, a combination of in silico and in vitro approaches is recommended.

Protocol 3: In Silico Molecular Docking

-

Preparation: Obtain the 3D crystal structure of the target bacterial PPAT from a protein data bank.

-

Modeling: Use computational software to model the 3D structure of this compound.

-

Docking Simulation: Perform molecular docking simulations to predict the binding affinity and orientation of the compound within the active site of PPAT.[3]

-

Analysis: Analyze the predicted binding modes and interactions to understand the molecular basis of inhibition.[3]

Protocol 4: In Vitro Enzyme Inhibition Assay

-

Enzyme and Substrates: Obtain or purify the recombinant bacterial PPAT enzyme. Prepare solutions of the substrates, ATP and 4'-phosphopantetheine.

-

Assay Setup: In a suitable buffer, combine the PPAT enzyme with varying concentrations of this compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrates.

-

Detection: Monitor the reaction progress by measuring the production of pyrophosphate or the consumption of ATP using a suitable detection method (e.g., colorimetric or fluorescent assay).

-

IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Beyond the Primary Mechanism: Other Potential Anthraquinone Activities

While PPAT inhibition is the identified primary mechanism for this compound, it is important to consider other potential antibacterial activities that have been attributed to the broader class of anthraquinones. These may represent secondary or complementary mechanisms of action.

-

Cell Membrane Disruption: Some anthraquinone derivatives have been shown to interact with and disrupt the integrity of the bacterial cell membrane, leading to leakage of intracellular components.[3][10]

-

Inhibition of Nucleic Acid and Protein Synthesis: Certain anthraquinones can interfere with DNA replication and protein synthesis, further contributing to their antibacterial effects.[2][11][12]

-

Biofilm Inhibition: Several anthraquinones have demonstrated the ability to inhibit the formation of bacterial biofilms, which are a major contributor to antibiotic resistance and chronic infections.[13]

Conclusion and Future Directions

This compound represents a compelling lead compound in the quest for novel antibacterial agents. Its well-defined mechanism of action, centered on the inhibition of the essential bacterial enzyme PPAT, provides a solid foundation for further drug development efforts. The crucial role of the nitro functional groups in its activity underscores the potential for synthetic chemistry to generate potent and selective antimicrobial compounds.[1][3]

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Resistance Mechanisms: Investigating the potential for bacteria to develop resistance to this compound and understanding the underlying molecular mechanisms.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of bacterial infection.

By building upon the foundational knowledge outlined in this guide, the scientific community can continue to advance the development of this compound and related compounds as a new class of therapeutics to combat the growing threat of antibiotic resistance.

References

-

Yuan, G., et al. (2021). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. RSC Medicinal Chemistry. Available at: [Link]

-

Yuan, G., et al. (2021). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. PubMed Central. Available at: [Link]

-

In Silico-Based Discovery of Natural Anthraquinones with Potential against Multidrug-Resistant E. coli. (2022). MDPI. Available at: [Link]

-

Anthraquinone Rhein Exhibits Antibacterial Activity against Staphylococcus aureus. (2021). MDPI. Available at: [Link]

-

Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus. (2021). PubMed Central. Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Institutes of Health. Available at: [Link]

-

Amorim, J., et al. (2023). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. PubMed Central. Available at: [Link]

- Hansen, P. R. (Ed.). (2016). Antimicrobial Peptides. Springer.

-

Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms. (2018). PubMed Central. Available at: [Link]

-

In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. (2023). PubMed. Available at: [Link]

-

Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students. (2016). ACS Publications. Available at: [Link]

-

Experimental setup for antimicrobial study. (n.d.). ResearchGate. Retrieved January 12, 2024, from [Link]

-

Spectroscopic and in silico evaluation of interaction of DNA with six anthraquinone derivatives. (2013). PubMed. Available at: [Link]

-

This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 12, 2024, from [Link]

-

In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. (2023). Semantic Scholar. Available at: [Link]

-

In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. (2023). R Discovery. Available at: [Link]

-

Antibacterial mode of action of 1,8-dihydroxy-anthraquinone from Porphyra haitanensis against Staphylococcus aureus. (2015). PubMed. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound (EVT-330028) | 128-91-6 [evitachem.com]

- 3. In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis | Semantic Scholar [semanticscholar.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antibacterial mode of action of 1,8-dihydroxy-anthraquinone from Porphyra haitanensis against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Dinitroanthraquinones: A Technical Guide to Their burgeoning Therapeutic Applications

Abstract

Dinitroanthraquinones, a class of organic compounds historically significant in the dye industry, are now emerging as a focal point in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive exploration of the therapeutic potential of dinitroanthraquinones and their derivatives. We delve into their synthesis, physicochemical properties, and diverse biological activities, with a particular focus on their anticancer, antibacterial, and anti-inflammatory applications. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and an examination of the underlying mechanisms of action, including the modulation of critical signaling pathways.

Introduction: From Dyes to Drugs

Anthraquinones are a large family of naturally occurring and synthetic aromatic compounds based on the anthracene core. For over a century, their nitrated derivatives, dinitroanthraquinones, have been pivotal as intermediates in the synthesis of a wide array of dyes and pigments.[1] However, the unique chemical architecture of the dinitroanthraquinone scaffold, characterized by its planar tricyclic system and electron-withdrawing nitro groups, has recently captured the attention of medicinal chemists. These structural features impart the potential for diverse biological activities, paving the way for their investigation as novel therapeutic agents.[2]

This guide will navigate the transition of dinitroanthraquinones from their historical industrial applications to their current status as promising candidates in drug discovery. We will explore the synthesis of key isomers, their conversion into biologically active molecules, and the mechanistic basis for their therapeutic potential.

Synthesis and Physicochemical Properties of Dinitroanthraquinones

The therapeutic potential of any compound class is fundamentally linked to its synthetic accessibility and physicochemical characteristics. The synthesis of dinitroanthraquinones primarily involves the electrophilic nitration of anthraquinone. This process typically yields a mixture of isomers, with the 1,5- and 1,8-dinitroanthraquinones being the major products.[3] The precise ratio of these isomers is highly dependent on the reaction conditions.

Synthetic Pathways

The nitration of anthraquinone is a well-established industrial process, with two primary methodologies:

-

Mixed Acid Nitration: This is the most common approach, employing a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, promoting the formation of the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[1]

-

Nitric Acid Nitration: In some processes, concentrated nitric acid is used as both the reactant and the solvent.

The separation of the resulting isomers is a critical and often challenging step, typically achieved through fractional crystallization or selective precipitation based on the differential solubilities of the isomers in various solvents.[1]

Table 1: Comparison of Synthetic Routes for 1,5- and 1,8-Dinitroanthraquinone

| Parameter | Mixed Acid Nitration | Nitric Acid Nitration |

| Reagents | Anthraquinone, Nitric Acid, Sulfuric Acid | Anthraquinone, Concentrated Nitric Acid |

| Catalyst | Sulfuric Acid | None (autocatalytic) |

| Typical Temperature | 20-80°C | 25-100°C |

| Key Challenge | Isomer separation | Isomer separation, handling of concentrated nitric acid |

| Reference | [1] | [3] |

Physicochemical Properties

Dinitroanthraquinones are typically yellow, crystalline solids with high melting points and poor solubility in water. Their solubility in organic solvents varies depending on the specific isomer and the solvent. These properties are crucial considerations for their formulation and delivery as potential therapeutic agents.

Therapeutic Applications of Dinitroanthraquinone Derivatives

While dinitroanthraquinones themselves are often used as synthetic intermediates, their derivatives have shown significant promise in a range of therapeutic areas. The following sections will explore these applications in detail.

Anticancer Activity

A growing body of evidence suggests that dinitroanthraquinone derivatives possess potent anticancer properties. Their mechanisms of action are multifaceted and appear to involve the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways implicated in cancer progression.

-

Topoisomerase Inhibition: One of the key mechanisms by which anthraquinone derivatives exert their anticancer effects is through the inhibition of topoisomerases. These enzymes are crucial for DNA replication and repair, and their inhibition leads to DNA damage and ultimately, cell death.[4] While direct evidence for dinitroanthraquinones is still emerging, the structural similarity to known topoisomerase inhibitors like doxorubicin suggests this as a probable mechanism.

-

Induction of Apoptosis: Several studies on anthraquinone derivatives have demonstrated their ability to induce apoptosis, or programmed cell death, in cancer cells. This is often mediated through the modulation of the Bcl-2 family of proteins and the activation of caspases, the key executioners of apoptosis.

-

Modulation of Signaling Pathways: The MAPK and NF-κB signaling pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[5][6] Emerging research suggests that anthraquinone derivatives can modulate these pathways, thereby inhibiting cancer cell proliferation and survival. While direct studies on dinitroanthraquinones are limited, the known effects of related compounds provide a strong rationale for investigating their impact on these pathways.

The anticancer potential of dinitroanthraquinone derivatives is being actively investigated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Table 2: Anticancer Activity of Selected Anthraquinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1,8-Dihydroxy-4,5-dinitroanthraquinone | Not specified | Not specified | [7] |

| Rhein (related dihydroxyanthraquinone) | Various | 10-50 | [8] |

| Emodin (related trihydroxyanthraquinone) | Various | 5-40 | [9] |

Note: Data for specific dinitroanthraquinone derivatives is still emerging. The table includes data for structurally related compounds to indicate the potential potency of this class.

Antibacterial Activity

The rise of antibiotic-resistant bacteria has created an urgent need for novel antimicrobial agents. Dinitroanthraquinone derivatives have emerged as a promising class of compounds with potent antibacterial activity, particularly against Gram-positive bacteria.

A key target for the antibacterial action of some dinitroanthraquinone derivatives is the enzyme phosphopantetheine adenylyltransferase (PPAT). This enzyme is essential for the biosynthesis of coenzyme A in bacteria, a crucial molecule for numerous metabolic processes.[7] The inhibition of PPAT disrupts bacterial metabolism and leads to growth inhibition. The nitro groups on the anthraquinone scaffold appear to be critical for this inhibitory activity.[7]

The antibacterial efficacy of dinitroanthraquinone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 3: Antibacterial Activity of 1,8-Dihydroxy-4,5-dinitroanthraquinone

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 31.25 | [7] |

| Enterococcus faecalis | 62.5 | [7] |

Anti-inflammatory Activity